molecular formula C8H14ClF2N B2919559 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride CAS No. 2377033-38-8

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride

Cat. No.: B2919559
CAS No.: 2377033-38-8
M. Wt: 197.65
InChI Key: BVMIUDNFKCQCMF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)spiro[3.3]heptan-2-amine hydrochloride is a fluorinated spirocyclic amine with a molecular formula of C₈H₁₂ClF₂N (estimated based on analogs in and ). Its spiro[3.3]heptane core imposes conformational rigidity, while the difluoromethyl group at the 2-position enhances lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetic properties, such as bioavailability and receptor binding .

Properties

IUPAC Name

2-(difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-6(10)8(11)4-7(5-8)2-1-3-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMIUDNFKCQCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-38-8
Record name 2-(difluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl or amine groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target molecules, while the amine group can participate in hydrogen bonding and other interactions. These properties contribute to its biological and chemical activities.

Comparison with Similar Compounds

6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride (CAS 1423032-71-6)

  • Molecular Formula : C₇H₁₂ClF₂N .
  • Key Differences :
    • Fluorine atoms are positioned at the 6,6-positions of the spiro[3.3]heptane ring, whereas the target compound has a difluoromethyl (-CF₂H) group at the 2-position.
    • Impact :
  • Lower molecular weight (183.63 g/mol vs. ~195 g/mol for the target compound) may influence solubility and diffusion rates .

Spiro[3.3]heptan-2-amine Hydrochloride (CAS 1284247-23-9)

  • Molecular Formula : C₇H₁₂ClN .
  • Key Differences :
    • Lacks fluorine substituents entirely.
    • Impact :
  • Reduced lipophilicity (logP ~1.2 vs. ~2.5 for fluorinated analogs) decreases membrane permeability.
  • Lower metabolic stability due to absence of fluorine’s electron-withdrawing effects .

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride

  • Molecular Formula : C₈H₁₃ClF₂N₂ .
  • Key Differences :
    • Contains an additional methylamine (-CH₂NH₂) group attached to the spiro core.
    • Impact :
  • Higher molecular weight (212.65 g/mol) may reduce blood-brain barrier penetration compared to the target compound .

Functional Comparison with Pharmacologically Active Analogs

Bicycloheptane-Based NMDA Receptor Antagonists (e.g., Compounds 5a–f in )

  • Structural Features : Aryl-substituted bicyclo[2.2.1]heptan-2-amine derivatives with fluorophenyl groups.
  • Comparison :
    • Fluorine on aryl rings (e.g., 5b, 5d, 5f) enhances receptor affinity but increases cytotoxicity at high concentrations (e.g., IC₅₀ ~100–500 μM in MDCK cells) .
    • The target compound’s spiro[3.3]heptane core may offer improved conformational stability over bicyclo[2.2.1]heptane systems, reducing off-target effects.

Eflornithine (D,L-2-(Difluoromethyl)ornithine)

  • Application : Ornithine decarboxylase inhibitor used in cancer and parasitic infections .
  • Comparison :
    • Both compounds feature a difluoromethyl group, but eflornithine’s linear structure contrasts with the spirocyclic rigidity of the target compound.
    • The spiro system in the target compound may confer better metabolic resistance compared to eflornithine’s peptide-like backbone .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Applications/Properties Reference
2-(Difluoromethyl)spiro[3.3]heptan-2-amine HCl C₈H₁₂ClF₂N ~195 -CF₂H at 2-position Potential CNS-targeted therapeutics
6,6-Difluorospiro[3.3]heptan-2-amine HCl C₇H₁₂ClF₂N 183.63 -F at 6,6-positions Under investigation
Spiro[3.3]heptan-2-amine HCl C₇H₁₂ClN 147.65 None Reference compound for rigidity
Bicycloheptane NMDA Antagonist 5b C₂₀H₂₆FN₂ 316.44 4-Fluorophenyl substituent Neuroprotective agent (IC₅₀ ~1–10 μM)
Eflornithine C₆H₁₂F₂N₂O₂ 182.17 -CF₂H on ornithine backbone Anticancer, antiparasitic

Research Findings and Implications

  • Fluorine’s Role: The difluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated spiro analogs, aligning with trends observed in fluorinated pharmaceuticals .
  • Toxicity Considerations : Fluorinated spiro compounds (e.g., H302-H335 hazards in ) may exhibit dose-dependent cytotoxicity, necessitating careful optimization for therapeutic use .
  • Synthetic Challenges: Introducing fluorine into spiro systems requires specialized fluorinating agents, as seen in the synthesis of 4-anilinoquinoline derivatives () and NMDA antagonists ().

Biological Activity

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride is a novel compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a spirocyclic framework that may mimic the phenyl ring in bioactive compounds, making it a candidate for various medicinal applications. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C8H13F2NHClC_8H_{13}F_2N\cdot HCl and a CAS number of 2377033-38-8. The presence of the difluoromethyl group enhances its stability and binding affinity to biological targets, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H13F2N·HCl
Molecular Weight193.65 g/mol
CAS Number2377033-38-8
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Spirocyclic Core : Cyclization reactions are employed using appropriate precursors.
  • Introduction of the Difluoromethyl Group : This is achieved using difluoromethylating agents under controlled conditions.
  • Hydrochloride Formation : The final product is obtained by reacting the amine with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group may enhance the compound's pharmacokinetic properties, while the amine group can participate in hydrogen bonding, facilitating interactions with biomolecules.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that spiro[3.3]heptane derivatives can act as bioisosteres for phenyl rings in anticancer drugs. For instance, analogs incorporating this scaffold have shown significant activity against cancer cell lines, including HepG2 cells, where they induced apoptosis at micromolar concentrations .
    • Study Results :
      • Vorinostat Analog : A saturated analog of Vorinostat with the spiro[3.3]heptane core demonstrated IC50 values ranging from 0.24 to 0.48 µM against Gli reporter NIH3T3 cell lines.
      • Cell Death Mechanisms : Fluorescent microscopy revealed that treatment led to increased apoptotic and necrotic cell death compared to untreated controls.
  • Biological Interactions : The compound has been studied for its interactions with various signaling pathways, particularly those involved in cancer progression and metabolism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeatureBiological Activity
2-(Trifluoromethyl)spiro[3.3]heptan-2-amineTrifluoromethyl groupSimilar anticancer properties
2-(Chloromethyl)spiro[3.3]heptan-2-amineChloromethyl groupVarying activity
2-(Bromomethyl)spiro[3.3]heptan-2-amineBromomethyl groupLimited studies

The difluoromethyl group distinguishes this compound by potentially providing enhanced metabolic stability and reduced lipophilicity compared to its trifluoromethyl counterpart.

Q & A

Q. Advanced Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configurations .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries) to minimize racemization during fluorination .

How should researchers handle this compound safely in laboratory settings?

Q. Methodological Guidelines

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential HCl vapor release during salt formation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

What are the potential biological targets and experimental approaches to validate them?

Advanced Research Focus
Hypothesized targets include:

  • Neurological Receptors : Screen against nAChR or NMDA receptors using patch-clamp electrophysiology, referencing structurally related antagonists like mecamylamine .
  • Enzyme Inhibition : Test activity against oxidoreductases (e.g., complex II) via spectrophotometric NADH depletion assays .
  • In Vivo Models : Assess blood-brain barrier penetration in rodents using LC-MS/MS quantification of plasma/brain ratios .

How does the hydrochloride salt form influence solubility and crystallization behavior?

Q. Basic Research Focus

  • Solubility Enhancement : The salt form increases aqueous solubility (e.g., 47 mg/mL in water) compared to the free base, critical for in vivo studies .
  • Crystallization Optimization : Use anti-solvent vapor diffusion with ethanol/water mixtures to grow single crystals suitable for X-ray analysis .

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